molecular formula C12H25N3O B13628115 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide

2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide

Cat. No.: B13628115
M. Wt: 227.35 g/mol
InChI Key: JBTZDKGCDNAXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .

Preparation Methods

The synthesis of 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity. Techniques such as hydrogenation, cycloaddition, and multicomponent reactions are employed to achieve efficient synthesis .

Chemical Reactions Analysis

2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide

InChI

InChI=1S/C12H25N3O/c1-3-12(2)5-8-15(9-6-12)7-4-10(13)11(14)16/h10H,3-9,13H2,1-2H3,(H2,14,16)

InChI Key

JBTZDKGCDNAXNF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)CCC(C(=O)N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.